molecular formula C11H13BrN4O2 B8148346 tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate

tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate

Cat. No. B8148346
M. Wt: 313.15 g/mol
InChI Key: NHHCWZGALMKHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate is a useful research compound. Its molecular formula is C11H13BrN4O2 and its molecular weight is 313.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enhancing Reactivity for Synthesis : It's used as a reactivity-enhancing agent in the synthesis of related compounds. For example, 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is noted for its role in this context (Mironovich, Kostina, & Podol’nikova, 2013).

  • Pharmacological Potential : New tert-butyl- and bromo-functionalized [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines have been synthesized, suggesting potential applications in drug discovery and pharmacology (Li, Wang, & Zhang, 2017).

  • Kinase Inhibition : A scalable process has been developed for the synthesis of novel 2,7-pyrrolo[2,1-f][1,2,4]triazines, which are considered promising kinase inhibitor templates (Thieu et al., 2011).

  • Non-Valence Interactions and Structural Features : Certain derivatives, such as 7-bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines, have been synthesized to explore their structural features and non-valence interactions, indicating potential in material science and molecular engineering (Ivanov & Koltun, 2021).

  • Cognitive Dysfunction Treatment : Some compounds have shown potential in treating cognitive dysfunctions, with well-characterized in vivo metabolism in rats, suggesting their use in developing therapeutic agents (Jones et al., 2006).

  • Antimicrobial and Larvicidal Properties : Novel thiadiazolotriazin-4-ones have shown moderate mosquito-larvicidal and antibacterial properties, indicating their potential in pest control and antimicrobial applications (Castelino et al., 2014).

  • Charge Transfer and Emission Properties : Some derivatives are used to study charge transfer and emission properties, relevant in developing materials for electronic and photonic applications (Matulaitis et al., 2017).

properties

IUPAC Name

tert-butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-9-7-4-5-8(12)16(7)14-6-13-9/h4-6H,1-3H3,(H,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHCWZGALMKHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NN2C1=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate
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tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate
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tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate
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tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate
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tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate
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tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate

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